An In-depth Technical Guide to 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid: Chemical Properties and Molecular Structure
An In-depth Technical Guide to 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational rigidity and the ability to be functionalized at various positions make it a privileged structure for interacting with biological targets. This guide provides a comprehensive technical overview of a specific derivative, 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid, a molecule with potential as a versatile building block in drug discovery. The introduction of a 2-fluorobenzoyl group to the piperidine nitrogen introduces specific steric and electronic properties that can significantly influence its biological activity and pharmacokinetic profile.[3][4][5] This document will delve into the chemical properties, molecular structure, and synthetic considerations of this compound, offering insights for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from synthetic workup to biological absorption and distribution. While comprehensive experimental data for 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is not extensively published, we can infer some properties based on its structural motifs and data from closely related analogues.
| Property | Value | Source/Justification |
| IUPAC Name | 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid | Standard nomenclature |
| CAS Number | 445226-98-2 | [6][7] |
| Molecular Formula | C₁₃H₁₄FNO₃ | [7] |
| Molecular Weight | 251.26 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Based on similar N-aroylpiperidine derivatives[3] |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | |
| Boiling Point | Not available. Likely to decompose at high temperatures. | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid moiety provides some polarity, while the benzoylpiperidine structure is largely nonpolar. |
| pKa | Estimated to be around 4-5 for the carboxylic acid. | The pKa of piperidine-4-carboxylic acid is approximately 4.2. The electron-withdrawing effect of the 2-fluorobenzoyl group might slightly increase the acidity. |
Molecular Structure and Elucidation
The molecular structure of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is characterized by a central piperidine ring. The nitrogen atom of the piperidine is functionalized with a 2-fluorobenzoyl group, forming a tertiary amide. A carboxylic acid group is attached to the C4 position of the piperidine ring.
Caption: Molecular structure of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid.
Due to the amide bond, rotation around the N-C(O) bond is restricted, which can lead to the presence of rotamers in solution, observable by NMR spectroscopy.[8][9]
Predicted Spectral Characteristics
-
¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the range of 1.5-4.0 ppm. The protons adjacent to the nitrogen would be deshielded. The aromatic protons of the 2-fluorobenzoyl group would appear in the aromatic region (7.0-8.0 ppm), with splitting patterns influenced by the fluorine atom. The carboxylic acid proton would likely be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbonyl carbon of the amide and the carboxylic acid would appear at low field (160-180 ppm). The aromatic carbons would resonate in the 110-165 ppm region, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The piperidine carbons would be found in the aliphatic region (25-55 ppm).[10][11][12]
-
FT-IR: The spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and another strong C=O stretch from the amide (around 1630-1660 cm⁻¹). C-N and C-F stretching vibrations would also be present.[13]
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns for N-aroylpiperidines involve cleavage of the acyl group, leading to a fragment corresponding to the 2-fluorobenzoyl cation, and fragmentation of the piperidine ring.[14][15]
Synthesis and Experimental Protocols
The most logical and commonly employed method for the synthesis of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is the acylation of piperidine-4-carboxylic acid with 2-fluorobenzoyl chloride. This is a standard amide bond formation reaction.
Caption: General workflow for the synthesis of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard amide coupling reactions and should be optimized for specific laboratory conditions.
Materials:
-
Piperidine-4-carboxylic acid
-
2-Fluorobenzoyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 equivalent) and anhydrous DCM or THF.
-
Addition of Base: Add triethylamine or DIPEA (2.0-2.5 equivalents) to the suspension and stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.0-1.2 equivalents) in anhydrous DCM or THF to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid) to afford the pure 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.
-
Anhydrous Solvents: Essential to prevent the hydrolysis of the acid chloride and ensure efficient reaction.
-
Base: Neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base like DIPEA is often preferred to avoid side reactions.
-
Cooling: The acylation reaction is exothermic. Cooling to 0 °C helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the base, and its salt, leading to a cleaner crude product.
-
Purification: Column chromatography is a standard method to isolate the desired product from any remaining impurities.
Potential Applications in Drug Discovery
While specific biological activities for 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid are not extensively documented, its structural features suggest several potential areas of application in drug discovery. The benzoylpiperidine moiety is a recognized privileged structure found in a variety of centrally acting agents.[16]
-
Scaffold for Library Synthesis: The carboxylic acid functionality serves as a convenient handle for further chemical modifications, allowing for the creation of a library of derivatives for high-throughput screening. Amide or ester derivatives can be readily synthesized to explore structure-activity relationships (SAR).
-
CNS-active Agents: The lipophilic nature of the benzoylpiperidine core suggests potential for crossing the blood-brain barrier. Derivatives could be explored for their activity on various CNS targets, such as opioid, dopamine, or serotonin receptors.[17]
-
Enzyme Inhibitors: The carboxylic acid group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) within the active site of various enzymes.
The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also modulate the binding affinity of the molecule to its target protein through specific fluorine-protein interactions.[3][4][5]
Conclusion
1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is a valuable chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward, relying on well-established amide bond formation methodologies. While detailed experimental data for this specific compound is sparse, its structural features and the known pharmacological importance of the benzoylpiperidine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research to fully characterize its physicochemical properties and explore its biological activities is warranted.
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